molecular formula C10H13BrFNO B13298239 4-bromo-3-fluoro-N-(1-methoxypropan-2-yl)aniline

4-bromo-3-fluoro-N-(1-methoxypropan-2-yl)aniline

Cat. No.: B13298239
M. Wt: 262.12 g/mol
InChI Key: UIJBEMZXZNTSBZ-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-N-(1-methoxypropan-2-yl)aniline is an organic compound with the molecular formula C10H13BrFNO and a molecular weight of 262.12 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a bromine and fluorine atom attached to an aniline ring, along with a methoxypropan-2-yl group.

Preparation Methods

The synthesis of 4-bromo-3-fluoro-N-(1-methoxypropan-2-yl)aniline typically involves multi-step organic reactions. One common method includes the following steps:

Chemical Reactions Analysis

4-Bromo-3-fluoro-N-(1-methoxypropan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines.

    Substitution: Halogenation reactions can introduce additional halogen atoms into the compound.

Scientific Research Applications

4-Bromo-3-fluoro-N-(1-methoxypropan-2-yl)aniline is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-bromo-3-fluoro-N-(1-methoxypropan-2-yl)aniline involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form strong bonds with target molecules. This interaction can inhibit or activate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

4-Bromo-3-fluoro-N-(1-methoxypropan-2-yl)aniline can be compared to other halogenated anilines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13BrFNO

Molecular Weight

262.12 g/mol

IUPAC Name

4-bromo-3-fluoro-N-(1-methoxypropan-2-yl)aniline

InChI

InChI=1S/C10H13BrFNO/c1-7(6-14-2)13-8-3-4-9(11)10(12)5-8/h3-5,7,13H,6H2,1-2H3

InChI Key

UIJBEMZXZNTSBZ-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1=CC(=C(C=C1)Br)F

Origin of Product

United States

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